(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine
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Overview
Description
(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Chemical Reactions Analysis
(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. .
Scientific Research Applications
(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may affect the structure of cell membranes and cell walls, particularly in microbial cells .
Comparison with Similar Compounds
(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine can be compared with other thiazole-based compounds such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Properties
Molecular Formula |
C10H15N3S |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(6S)-6-N-prop-2-enyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H15N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h2,7,12H,1,3-6H2,(H2,11,13)/t7-/m0/s1 |
InChI Key |
GEVZSYFBSYSSJH-ZETCQYMHSA-N |
Isomeric SMILES |
C=CCN[C@H]1CCC2=C(C1)SC(=N2)N |
Canonical SMILES |
C=CCNC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
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